Product packaging for 16alpha-Hydroxyprednisolone(Cat. No.:CAS No. 13951-70-7)

16alpha-Hydroxyprednisolone

Cat. No.: B1663942
CAS No.: 13951-70-7
M. Wt: 376.4 g/mol
InChI Key: SEKYBDYVXDAYPY-ILNISADRSA-N
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Description

16alpha-Hydroxyprednisolone (CAS Number: 13951-70-7) is a significant stereoselective metabolite of the 22(R) epimer of the glucocorticoid budesonide, produced primarily via metabolism by Cytochrome P450 3A (CYP3A) enzymes . As a key intermediate in steroid pharmacology, it is an important reference standard and object of study for researchers investigating the metabolic pathways, pharmacokinetics, and clearance mechanisms of modern glucocorticoids . Its primary research value lies in its role as a critical analyte for method development and validation in bioanalytical studies, helping to understand the biotransformation and systemic exposure of its parent drug . The compound is a white to off-white solid powder with a molecular formula of C21H28O6 and a molecular weight of 376.44 g/mol . It has a defined melting point of 235-238°C . Researchers can dissolve this compound in DMSO (approximately 100 mg/mL) . For safe handling, this product should be used only in a chemical fume hood, with personnel wearing appropriate laboratory clothing, chemical-resistant gloves, and safety goggles . This compound is offered For Research Use Only. It is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H28O6 B1663942 16alpha-Hydroxyprednisolone CAS No. 13951-70-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8S,9S,10R,11S,13S,14S,16R,17S)-11,16,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O6/c1-19-6-5-12(23)7-11(19)3-4-13-14-8-16(25)21(27,17(26)10-22)20(14,2)9-15(24)18(13)19/h5-7,13-16,18,22,24-25,27H,3-4,8-10H2,1-2H3/t13-,14-,15-,16+,18+,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEKYBDYVXDAYPY-ILNISADRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3C(C1CC(C2(C(=O)CO)O)O)CCC4=CC(=O)C=CC34C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@H]([C@@]2(C(=O)CO)O)O)CCC4=CC(=O)C=C[C@]34C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20930496
Record name 16alpha-Hydroxyprednisolone
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Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13951-70-7
Record name 16α-Hydroxyprednisolone
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Record name 16alpha-Hydroxyprednisolone
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Record name 16alpha-Hydroxyprednisolone
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Record name 11β,16α,17,21-tetrahydroxypregna-1,4-diene-3,20-dione
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Record name 16.ALPHA.-HYDROXYPREDNISOLONE
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Advanced Synthetic and Biotransformation Methodologies for 16α Hydroxyprednisolone

Chemical Synthesis Pathways and Optimization

The chemical synthesis of 16α-hydroxyprednisolone has evolved to enhance efficiency, control impurities, and ensure economic viability for industrial-scale production. These pathways often involve intricate multi-step processes originating from readily available steroidal precursors.

Multi-Step Synthesis from Steroidal Precursors

A prominent route for synthesizing 16α-hydroxyprednisolone begins with steroidal precursors and involves a series of carefully orchestrated chemical transformations.

A key starting material in several synthetic strategies is 21-acetoxypregna-1,4,9(11),16(17)-tetrene-3,20-dione acetate (B1210297). scispace.comjustia.com This compound serves as a versatile scaffold for introducing the necessary functional groups to arrive at the target molecule. scispace.com Its use has been a focal point in developing shorter and more economically feasible synthetic schemes. researchgate.net This intermediate is crucial in the synthesis of highly active halogenated corticosteroids. nih.gov

The transformation of 21-acetoxypregna-1,4,9(11),16(17)-tetrene-3,20-dione acetate into 16α-hydroxyprednisolone involves a sequence of critical reactions. scispace.comjustia.com These typically include:

Oxidation: This step is crucial for introducing oxygen-containing functional groups. One method employs potassium permanganate (B83412) in the presence of an acid catalyst. google.comgoogle.com

Bromohydroxylation: This reaction introduces both a bromine atom and a hydroxyl group across a double bond. scispace.comjustia.com

Debromination: This step removes the bromine atom introduced in the previous stage. scispace.comjustia.com A notable improvement in this step involves avoiding the use of zinc powder, which can lead to incomplete reactions and is not ideal for large-scale production. epo.org

Alcoholysis: This final step typically involves the hydrolysis of an ester group to yield the desired hydroxyl group. scispace.comjustia.com

A patented method outlines a four-step process involving oxidation, bromo-hydroxylation, debromination, and alcoholysis to prepare 16α-hydroxyprednisolone from this starting material. justia.com

StepReagents and ConditionsPurpose
Oxidation Potassium permanganate, acid catalyst, -20°C to -5°CIntroduction of oxygen functionality
Bromohydroxylation Brominating agent (e.g., N-bromosuccinimide), acid catalystAddition of bromine and hydroxyl groups
Debromination Mercaptoacetic acid, CrCl2 in hydrochloric acidRemoval of bromine
Alcoholysis Potassium hydroxide (B78521) in methanol (B129727), -10°C to 10°CHydrolysis of acetate ester

This table provides a generalized overview of the key reaction steps and their typical reagents and conditions.

The development of efficient and cost-effective synthetic routes is paramount for the industrial production of 16α-hydroxyprednisolone. The compound is a fundamental raw material for preparing onide-like glucocorticoid drugs like budesonide (B1683875) and ciclesonide, which have a broad market due to their effectiveness in treating conditions such as severe asthma and allergic rhinitis, particularly in children. justia.com The improved synthesis methods, characterized by their mild reaction conditions, low operational costs, and suitability for large-scale manufacturing, enhance the market prospects of 16α-hydroxyprednisolone. scispace.comgoogle.com

Exploration of Novel Synthetic Routes and Reaction Conditions

The quest for more efficient and sustainable methods for synthesizing 16α-hydroxyprednisolone continues to drive research into novel synthetic pathways and reaction conditions. One innovative approach utilizes prednisone (B1679067) acetate as a starting material, proceeding through esterification, reduction, elimination, oxidation, and hydrolysis. google.com This method is noted for its shorter reaction sequence and use of cheaper raw materials, making it more economical and safer for industrial application. google.com

Another area of exploration involves biotransformation, which offers a greener alternative to purely chemical synthesis. The coupling of microorganisms like Arthrobacter simplex and Streptomyces roseochromogenes has been investigated to perform 1,2-dehydrogenation and 16α-hydroxylation of hydrocortisone (B1673445) to produce 16α-hydroxyprednisolone. mdpi.com This biotechnological approach has the potential to achieve high conversion rates under mild conditions. mdpi.com

Researchers are also focusing on refining specific reaction steps. For instance, new methods for the debromination step have been developed to avoid problematic reagents like zinc powder, thereby improving reaction control and yield. epo.org These ongoing efforts to innovate synthetic and biotransformation methodologies are crucial for ensuring a stable and economical supply of this vital pharmaceutical intermediate.

Reduction of Reaction Steps and Production Cycle

One improved method starts from prednisone acetate, proceeding through esterification, reduction, elimination, oxidation, and hydrolysis to obtain the final product google.com. This route simplifies the process by avoiding the need to protect the 20-carbonyl group, which streamlines the synthesis and reduces the production cycle google.com. Another innovative synthetic route begins with 21-acetoxypregna-1,4,9(11),16(17)-tetrene-3,20-dione acetate and proceeds through a four-step process involving oxidation, bromo-hydroxylation, debromination, and alcoholysis google.comgoogle.comwipo.int. This method is noted for having few reaction steps, a high product yield, and a short production cycle, making it suitable for industrial-scale manufacturing google.comgoogle.com. By innovating the synthetic route, these methods achieve a higher conversion rate, fewer impurities, and lower production costs, representing a significant advancement over traditional, more cumbersome processes patsnap.compatsnap.com.

Utilization of Specific Catalysts and Reagents for Debromination

The debromination step is a critical stage in several synthetic pathways for 16α-Hydroxyprednisolone. The choice of reagents for this reaction significantly impacts yield, purity, and reaction time. One disclosed method for preparing 16α-hydroxyprednisolone from an intermediate involves a debromination reaction that removes a halogen at the 9-position patsnap.com.

To enhance reactivity and shorten reaction times, a combination of mercaptoacetic acid and a hydrochloric acid solution of CrCl2 is utilized epo.org. This contrasts with traditional methods that might use a combination of zinc powder, CrCl3, and mercaptoacetic acid epo.org. Other effective debromination reagents include CrCl2 in combination with a hydrogen donor like thioglycolic acid in a solvent such as N,N-dimethylformamide patsnap.com. Alternative hydrogen donors that can be used in this process include 3-mercaptopropionic acid and n-butyl mercaptan google.com. The selection of these specific reagents is crucial for achieving high reactivity and minimizing the formation of impurities, which can be problematic and difficult to purify in less optimized conditions patsnap.com.

Optimization of Temperature and Solvent Conditions for Enhanced Reactivity and Purity

Optimizing reaction parameters such as temperature and solvent is fundamental to maximizing the yield and purity of 16α-Hydroxyprednisolone. For instance, in a synthetic process involving an oxidation step with potassium permanganate, the reaction temperature is carefully controlled between -20°C and -5°C to improve reaction efficiency and prevent the formation of byproducts epo.org. Similarly, during a bromo-hydroxylation step, maintaining a temperature between 0°C and 10°C is crucial google.com.

The choice of solvent is equally important. In the debromination reaction, solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide, or tetrahydrofuran (B95107) (THF) are preferred google.com. For the final alcoholysis step, a mixed solvent system, such as dichloromethane (B109758) combined with methanol, ethanol, or propanol, is effective epo.org. The reaction temperature for this hydrolysis step is typically cooled to between -10°C and 10°C before the addition of an alkaline solution like potassium hydroxide in methanol epo.org. These carefully controlled conditions are designed to enhance reaction rates, increase conversion efficiency, and simplify the purification process by minimizing impurity generation patsnap.comepo.org.

Biotechnological Approaches for 16α-Hydroxyprednisolone Production

Biotechnological methods present a promising alternative to chemical synthesis for producing complex steroids like 16α-Hydroxyprednisolone. These approaches leverage the specific enzymatic activities of microorganisms to perform desired chemical transformations under mild conditions.

Microbial Bioconversion of Hydrocortisone

The production of 16α-Hydroxyprednisolone can be achieved through the microbial bioconversion of hydrocortisone. This process involves two key enzymatic reactions: a 1,2-dehydrogenation and a 16α-hydroxylation mdpi.comnih.gov. This biotransformation has been successfully demonstrated by combining the capabilities of two different microorganisms, each specializing in one of the required reaction steps mdpi.com.

Coupling of Arthrobacter simplex and Streptomyces roseochromogenes

A successful strategy for the bioconversion of hydrocortisone involves coupling the whole cells of two bacterial strains: Arthrobacter simplex and Streptomyces roseochromogenes mdpi.comnih.govresearchgate.net. A. simplex is known for its ability to perform the 1,2-dehydrogenation, while S. roseochromogenes carries out the 16α-hydroxylation mdpi.comresearchgate.net.

Researchers have explored performing these two reactions sequentially or simultaneously. The process can follow two main pathways:

Hydrocortisone is first hydroxylated by S. roseochromogenes to 16α-hydroxyhydrocortisone, which is then dehydrogenated by A. simplex to the final product mdpi.com.

Hydrocortisone is first dehydrogenated by A. simplex to prednisolone (B192156), which is then hydroxylated by S. roseochromogenes mdpi.com.

Studies have shown that a high conversion rate can be achieved by coupling the two strains simultaneously. In a 120-hour bioconversion process at a pH of 6.0 and a temperature of 26°C, a maximum yield of 68.8% of 16α-hydroxyprednisolone from hydrocortisone was obtained mdpi.comnih.govresearchgate.net.

Table 1: Yield of 16α-Hydroxyprednisolone from Coupled Bioconversion of Hydrocortisone mdpi.comresearchgate.net
MicroorganismsProcessTemperature (°C)pHTime (h)Max. Yield (%)
S. roseochromogenes then A. simplexSequential266.0--
A. simplex and S. roseochromogenesSimultaneous266.012068.8
1,2-Dehydrogenation by Arthrobacter simplex

The bacterium Arthrobacter simplex (also referred to as Nocardioides simplex) possesses a highly active 3-ketosteroid-1(2)-dehydrogenase enzyme, which is responsible for introducing a double bond between the C1 and C2 positions in the steroid A-ring researchgate.netnih.gov. This 1,2-dehydrogenation is a crucial step in converting hydrocortisone and its derivatives into their more potent prednisolone counterparts mdpi.comnih.govmdpi.com.

A. simplex can efficiently catalyze the dehydrogenation of hydrocortisone to produce prednisolone. More importantly for the coupled process, it can also act on the hydroxylated intermediate. Studies demonstrated that A. simplex is capable of converting 16α-hydroxyhydrocortisone (the product from S. roseochromogenes) into the final desired product, 16α-hydroxyprednisolone, with high efficiency mdpi.comnih.gov. In whole-cell experiments, this conversion reached up to 93.9% within 24 hours, highlighting the effectiveness of this biocatalyst mdpi.comnih.govresearchgate.net. The ability of A. simplex to dehydrogenate a broad range of steroid substrates makes it a valuable tool in pharmaceutical biotechnology researchgate.netmdpi.com.

Table 2: Efficiency of 1,2-Dehydrogenation by Arthrobacter simplex mdpi.comresearchgate.net
SubstrateProductTime (h)Conversion Efficiency (%)
HydrocortisonePrednisolone24High
16α-Hydroxyhydrocortisone16α-Hydroxyprednisolone2493.9
16α-Hydroxylation by Streptomyces roseochromogenes

Streptomyces roseochromogenes is a key microorganism utilized in the biotechnological production of 16α-hydroxylated steroids due to its high specificity in this reaction. mdpi.comnih.gov This bacterium possesses a cytochrome P450 multi-enzymatic complex that enables it to introduce a hydroxyl group at the 16α position of various steroid substrates. mdpi.comnih.govresearchgate.net This capability has been demonstrated on compounds such as testosterone, progesterone, and dehydroepiandrosterone. nih.gov In the context of 16α-hydroxyprednisolone synthesis, S. roseochromogenes is primarily used for its ability to hydroxylate hydrocortisone and prednisolone. mdpi.comnih.gov

Research has shown that S. roseochromogenes can effectively convert hydrocortisone into 16α-hydroxyhydrocortisone, a direct precursor for 16α-hydroxyprednisolone. mdpi.comnih.gov Studies have also investigated the direct 16α-hydroxylation of prednisolone by this microorganism. nih.gov However, this direct conversion can be complex, as S. roseochromogenes has been observed to perform a reverse hydrogenation reaction, converting some of the prednisolone substrate back into hydrocortisone. mdpi.comnih.gov This hydrocortisone is then subsequently hydroxylated to 16α-hydroxyhydrocortisone and its by-product, 20-hydroxyhydrocortisone. nih.gov This complex reaction pathway underscores the importance of strategic process design, such as sequential or coupled bioconversions, to maximize the yield of the desired final product. mdpi.comnih.gov

Sequential and Contemporary Bioconversion Strategies

The synthesis of 16α-hydroxyprednisolone from hydrocortisone requires two main transformations: a 1,2-dehydrogenation and a 16α-hydroxylation. mdpi.comnih.gov Biotechnological approaches leverage the capabilities of two distinct microorganisms in either a sequential or contemporary (coupled) fashion to achieve this. The 1,2-dehydrogenation is efficiently catalyzed by Arthrobacter simplex, while the 16α-hydroxylation is performed by Streptomyces roseochromogenes. mdpi.comnih.gov

In a sequential bioconversion strategy, the two reactions are carried out in separate, consecutive steps. One approach involves first using S. roseochromogenes to convert hydrocortisone to 16α-hydroxyhydrocortisone. nih.gov The resulting product is then introduced to A. simplex, which performs the 1,2-dehydrogenation to yield the final 16α-hydroxyprednisolone. mdpi.comnih.gov Studies have demonstrated that A. simplex can efficiently convert 16α-hydroxyhydrocortisone, achieving up to 93.9% conversion to 16α-hydroxyprednisolone within 24 hours. mdpi.comnih.gov An alternative sequential approach is to first dehydrogenate hydrocortisone to prednisolone with A. simplex, and then add S. roseochromogenes for the hydroxylation step. However, this method proved less efficient due to the aforementioned reverse hydrogenation of prednisolone to hydrocortisone by S. roseochromogenes. nih.gov

A contemporary or coupled bioconversion strategy involves performing both the dehydrogenation and hydroxylation reactions in a single reactor by co-culturing both A. simplex and S. roseochromogenes. mdpi.com This approach simplifies the process by eliminating the need for intermediate separation steps. Research has shown that by coupling whole cells of both strains, a maximum yield of 68.8% 16α-hydroxyprednisolone could be obtained from hydrocortisone after 120 hours. mdpi.comnih.govresearchgate.net

Optimization of Bioconversion Parameters (pH, Temperature, Media)

The efficiency of the bioconversion process is highly dependent on key environmental and nutritional parameters. Optimization of pH, temperature, and culture media is crucial for maximizing both microbial growth and catalytic activity. mdpi.comresearchgate.net

pH: Studies have shown that a pH of 6.0 is optimal for the coupled bioconversion of hydrocortisone to 16α-hydroxyprednisolone using A. simplex and S. roseochromogenes. mdpi.comnih.gov

Temperature: Temperature is a critical factor, with different optimal ranges for the two microorganisms. A. simplex shows high dehydrogenation efficiency at both 26 °C and 30 °C. mdpi.com In contrast, the hydroxylation reaction by S. roseochromogenes is significantly more efficient at a lower temperature. In the coupled process, the highest yield of 16α-hydroxyprednisolone (68.8%) was achieved at 26 °C. nih.gov When the temperature was raised to 30 °C, the yield dropped dramatically to 13.3%, indicating that the hydroxylation step is the rate-limiting factor at higher temperatures. nih.gov

Media Composition: The choice of culture medium significantly impacts the bioconversion capability of S. roseochromogenes. Two newly formulated media, GYA (containing glucose, yeast extract, and ammonium (B1175870) sulfate) and GEM III N (containing glucose, yeast extract, and malt (B15192052) extract), have been investigated. nih.gov The highest conversion of hydrocortisone to 16α-hydroxyhydrocortisone (up to 80.0% in 96 hours) was achieved when S. roseochromogenes was grown on GEM III N medium at pH 6.0 and 26 °C, with low formation of by-products. mdpi.com

Table 1: Optimal Parameters for 16α-Hydroxyprednisolone Bioconversion
ParameterOptimal Value/ConditionMicroorganism(s)Notes
pH6.0A. simplex & S. roseochromogenes (Coupled)Optimal for the combined reaction system. mdpi.comnih.gov
Temperature26 °CA. simplex & S. roseochromogenes (Coupled)Significantly higher yield compared to 30 °C due to the efficiency of the hydroxylation step. nih.gov
Culture MediumGEM III NS. roseochromogenesResulted in up to 80% conversion of hydrocortisone to 16α-hydroxyhydrocortisone. mdpi.com
Biocatalyst Efficiency and Product Yield

For the individual reaction steps:

A. simplex demonstrates high efficiency in 1,2-dehydrogenation. It can convert 16α-hydroxyhydrocortisone into 16α-hydroxyprednisolone with a yield of up to 93.9% in 24 hours. mdpi.comnih.gov

S. roseochromogenes , under optimal conditions (GEM III N medium, pH 6.0, 26 °C), can convert hydrocortisone to 16α-hydroxyhydrocortisone with up to 80.0% efficiency in 96 hours. mdpi.com

In a sequential process where S. roseochromogenes acts first, it achieved a maximum of 29.1% conversion of hydrocortisone to 16α-hydroxyhydrocortisone in 96 hours. nih.gov The subsequent step with A. simplex then efficiently converted this intermediate to the final product.

The contemporary (coupled) process in a single reactor resulted in a maximum 16α-hydroxyprednisolone yield of 68.8% after 120 hours at 26 °C and pH 6.0, starting from hydrocortisone. mdpi.comnih.govresearchgate.net At the end of this 120-hour bioconversion, residual prednisolone (17.3%) and 16α-hydroxyhydrocortisone (13.9%) were also present. nih.gov

Table 2: Summary of Bioconversion Yields for 16α-Hydroxyprednisolone
Bioconversion StrategySubstrateProductMaximum Yield (%)Time (hours)Conditions
Single Step (Dehydrogenation)16α-Hydroxyhydrocortisone16α-Hydroxyprednisolone93.9%24A. simplex
Single Step (Hydroxylation)Hydrocortisone16α-Hydroxyhydrocortisone80.0%96S. roseochromogenes, GEM III N medium
Contemporary (Coupled)Hydrocortisone16α-Hydroxyprednisolone68.8%120A. simplex & S. roseochromogenes, pH 6.0, 26 °C

Analytical Methodologies for 16α Hydroxyprednisolone Quantification and Identification

Advanced Chromatographic and Spectrometric Techniques

Modern analytical strategies rely on the separation power of chromatography combined with the precise detection and structural information provided by mass spectrometry. These hybrid techniques are the gold standard for steroid analysis in complex biological samples.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a premier analytical tool for the determination of 16α-Hydroxyprednisolone. This technique offers high selectivity and sensitivity, allowing for the quantification of the metabolite at very low concentrations in complex biological fluids.

Sensitive, rapid, and selective LC-MS/MS methods have been successfully developed and validated for the simultaneous quantification of 16α-Hydroxyprednisolone along with its parent drug, budesonide (B1683875), and other metabolites in biological samples like human and dog plasma. nih.govnih.gov These methods are validated to ensure they meet rigorous standards for bioanalytical applications.

Validation parameters typically include linearity, precision, and accuracy. For instance, one method validated for human plasma demonstrated a linear range from 0.1 to 10 ng/mL for 16α-hydroxyprednisolone. nih.gov The precision and accuracy of these methods are assessed through within-day and between-day variations. Coefficients of variation are generally required to be below 15%, and within 20% at the lower limit of quantification, to be considered reliable for bioanalytical studies. nih.gov The small sample volumes required, often as little as 0.5 mL of plasma, make these methods suitable for pharmacokinetic studies, even in small animals. nih.govresearchgate.net

AnalyteMatrixLinear Range (ng/mL)Within-Day and Between-Day Coefficient of Variation (CV)
16α-HydroxyprednisoloneHuman Plasma0.1 - 10≤15% (≤20% at LLOQ)
BudesonideHuman Plasma0.1 - 10≤15% (≤20% at LLOQ)
6β-hydroxybudesonideHuman Plasma0.1 - 10≤15% (≤20% at LLOQ)

The validated LC-MS/MS assays are instrumental in pharmacokinetic and metabolic profiling studies. By simultaneously measuring the concentrations of a parent drug (e.g., budesonide) and its metabolites, including 16α-Hydroxyprednisolone, researchers can track the absorption, distribution, metabolism, and excretion (ADME) of the drug over time. nih.govresearchgate.net For example, an assay was used to monitor plasma concentrations in a healthy volunteer for 24 hours following an oral dose of budesonide, demonstrating its utility in clinical research. nih.gov Similarly, such methods have been applied in clinical trials on dogs to study how budesonide is absorbed and metabolized, with the highest plasma concentration of 16α-hydroxyprednisolone being detected two hours after drug administration. researchgate.net This capability is essential for evaluating the metabolic pathways of new drug candidates and understanding their behavior in vivo. mdpi.com

Effective sample preparation is critical to remove interfering substances from biological matrices before LC-MS/MS analysis. Solid phase extraction (SPE) is a widely used technique for the cleanup and concentration of analytes like 16α-Hydroxyprednisolone from plasma and urine. nih.govnih.gov The process involves passing the liquid sample through a cartridge containing a solid adsorbent that retains the analyte.

A typical SPE protocol for extracting 16α-Hydroxyprednisolone from plasma is detailed below. nih.govresearchgate.net

StepProcedurePurpose
1Add an internal standard (e.g., Betamethasone) to the plasma sample.Ensures accurate quantification by correcting for sample loss during preparation and analysis.
2Condition the SPE cartridge (e.g., Strata-X) with methanol (B129727) and then water.Activates the sorbent material to ensure proper retention of the analyte.
3Load the plasma sample onto the cartridge.The analyte and some endogenous components bind to the sorbent.
4Wash the cartridge with a weak solvent (e.g., 5% methanol in water).Removes interfering substances that are weakly bound to the sorbent.
5Elute the analyte with a strong solvent (e.g., methanol).Disrupts the interaction between the analyte and the sorbent, releasing the analyte.
6Evaporate the eluate to dryness and reconstitute in the mobile phase.Concentrates the sample and ensures compatibility with the LC-MS/MS system.

Electrospray ionization (ESI) is the most common ionization technique used in LC-MS/MS for analyzing polar molecules like steroids. It transfers ions from solution into the gas phase with minimal fragmentation. ESI can be operated in either positive or negative ion mode. For 16α-Hydroxyprednisolone, methods have been developed using both positive and negative ESI. nih.govnih.gov

Once the protonated or deprotonated molecule (the precursor ion) is generated, it is selected and subjected to collision-induced dissociation (CID). In this process, the precursor ion collides with an inert gas (like argon or nitrogen), causing it to fragment into smaller, characteristic product ions. wikipedia.org The mass spectrometer then monitors specific precursor-to-product ion transitions, a technique known as Multiple Reaction Monitoring (MRM), which provides exceptional selectivity and sensitivity for quantification. mdpi.com This specificity ensures that the signal is from the target analyte and not from other co-eluting compounds.

While LC-MS/MS is the preferred method for quantification, Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful tool for the structural elucidation of steroids. nih.gov In GC/MS, analytes are vaporized and separated in a gaseous mobile phase. The high-energy electron ionization (EI) used in GC/MS produces extensive and reproducible fragmentation patterns. nih.gov

These fragmentation patterns act as a chemical "fingerprint," providing detailed structural information that can be used to confirm the identity of a compound like 16α-Hydroxyprednisolone by comparing the obtained spectrum to a library of known spectra. hmdb.ca Due to the low volatility and presence of polar functional groups in glucocorticoids, derivatization is often necessary before GC/MS analysis. This process, typically involving trimethylsilylation, replaces active hydrogens on hydroxyl groups, thereby increasing the compound's volatility and thermal stability for better chromatographic performance. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Analytical Standards and Reference Materials for Research

The accuracy and reliability of analytical methodologies for 16α-Hydroxyprednisolone hinge on the availability and use of high-purity analytical standards and reference materials. These materials are indispensable for a variety of research and quality control applications, including method development, validation, and the accurate identification and quantification of the compound in various matrices.

Several commercial suppliers provide 16α-Hydroxyprednisolone and its related compounds for research purposes. These materials are often supplied with a Certificate of Analysis (COA) that details their purity and characterization data. For instance, the United States Pharmacopeia (USP) offers related compounds like 9-Bromo-16Alpha-Hydroxyprednisolone as a Pharmaceutical Analytical Impurity (PAI). sigmaaldrich.comusp.org These PAIs are suitable for a range of applications in early analytical research and development, such as sigmaaldrich.com:

Conducting analytical tests during formulation feasibility studies.

Identifying degradation impurities that arise during stress testing.

Developing, validating, and transferring analytical methods.

Identifying unknown impurities that may form under ICH stability conditions.

In research settings, these standards are crucial for confirming the identity of biotransformation products. For example, in a study on the biotechnological conversion of hydrocortisone (B1673445), the peak corresponding to 16α-Hydroxyprednisolone was identified using High-Performance Liquid Chromatography (HPLC) by comparing its elution time with that of a known standard obtained from a chemical supplier. mdpi.com The structure was further confirmed using Nuclear Magnetic Resonance (NMR) experiments after the product was purified. mdpi.com

Reference standards for 16α-Hydroxyprednisolone and its derivatives are also utilized for quality control (QC) applications during the commercial production of related pharmaceuticals. synzeal.com For instance, D-Homo-16-alpha-hydroxyprednisolone is used for analytical method development and validation in the context of Prednisolone (B192156) production. synzeal.com

The table below summarizes some of the available analytical standards and reference materials related to 16α-Hydroxyprednisolone.

Compound Name/TypeSupplier/SourceCAS NumberIntended Use/Notes
16α-HydroxyprednisoloneAK Scientific, Inc.13951-70-7Research chemical, purity 98% (HPLC). aksci.com
16α-Hydroxyprednisolone StandardCayman ChemicalNot specified in resultsUsed for comparison in HPLC analyses for identification of bioconversion products. mdpi.com
9-Bromo-16Alpha-Hydroxyprednisolone (USP PAI)USPNot specified in resultsPharmaceutical Analytical Impurity (PAI) for detecting, identifying, and measuring impurities; associated with the drug substance Budesonide. sigmaaldrich.com
D-Homo-16-alpha-hydroxyprednisoloneSynZealNAReference standard for analytical method development, validation (AMV), and Quality Control (QC) applications for Prednisolone. synzeal.com
16Alpha-Hydroxy Prednisolone-14-ene Acetate (B1210297)USP131918- (Lot specific)An analytical material, not an official USP Reference Standard. usp.org

Derivatives and Analogues of 16α Hydroxyprednisolone in Chemical Biology

Synthesis and Characterization of Novel Derivatives

The synthesis of novel derivatives from 16α-Hydroxyprednisolone involves strategic chemical alterations to introduce new functional groups or modify existing ones. These modifications are designed to probe the interactions between the steroid and its receptor, leading to compounds with tailored biological activities.

A significant advancement in the development of potent anti-inflammatory agents has been the synthesis of cyclic 16α,17α-acetals and ketals from 16α-hydroxycorticosteroids. By reacting 16α-Hydroxyprednisolone or its analogues with aldehydes or ketones, a five-membered acetal (B89532) ring is formed across the 16α- and 17α-hydroxyl groups. This modification significantly enhances topical anti-inflammatory activity.

Budesonide (B1683875) is a prominent example of a clinically successful 16α,17α-acetal derivative. It is synthesized from 16α-Hydroxyprednisolone and butyraldehyde (B50154) and exists as a mixture of two epimers at the C22 position of the acetal ring, (22R) and (22S). These epimers exhibit different biological activities and binding affinities. Research has demonstrated that the (22R)-epimer of budesonide possesses a glucocorticoid receptor affinity approximately twice that of the (22S)-epimer. nih.gov This class of compounds binds to the same glucocorticoid receptor site as dexamethasone (B1670325) but with a markedly higher affinity, which contributes to their potent local anti-inflammatory effects. nih.gov

Fluorination is a common chemical modification used to enhance the potency of corticosteroids. The introduction of a fluorine atom, typically at the 9α-position, is known to increase both glucocorticoid and mineralocorticoid activity, likely due to the electron-withdrawing effect on the nearby 11β-hydroxyl group. msdvetmanual.com

CompoundModificationRelative Receptor Affinity (vs. Dexamethasone)
Dexamethasone9α-fluoro, 16α-methyl1.0
Triamcinolone Acetonide9α-fluoro, 16α,17α-acetonide~3.5
Budesonide (22R)-epimer16α,17α-acetal (non-fluorinated)14.0
Budesonide (22S)-epimer16α,17α-acetal (non-fluorinated)~7.0
9α-fluoro-(22R)-epimer of Budesonide9α-fluoro, 16α,17α-acetal8.0
6α,9α-difluoro-(22R)-epimer of Budesonide6α,9α-difluoro, 16α,17α-acetal11.0
16α-HydroxyprednisoloneMetabolite of Budesonide0.03

The introduction of a succinate (B1194679) group, typically as a 21-succinate ester, is a key modification used to dramatically increase the water solubility of corticosteroids. While the parent 16α-Hydroxyprednisolone has low water solubility, converting the C21-hydroxyl group into a sodium succinate ester, such as in methylprednisolone (B1676475) sodium succinate, creates a derivative that is very soluble in water. pfizer.comdrugs.com This modification transforms the steroid into a prodrug suitable for intravenous administration, where rapid achievement of high blood levels is required. drugs.comnih.gov In the body, the succinate ester is rapidly hydrolyzed by esterases to release the active glucocorticoid. Therefore, the primary significance of the succinate group is not to modulate receptor binding or intrinsic activity but to confer the physicochemical property of high water solubility, enabling parenteral formulation. drugs.comdrugbank.com

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule, such as a 16α-Hydroxyprednisolone derivative, relates to its biological activity. These studies guide the design of new compounds with improved therapeutic properties.

The biological activity of 16α-Hydroxyprednisolone derivatives is closely linked to their affinity for the glucocorticoid receptor (GR). Several structural features are critical:

C16 and C17 Substitutions: The presence of the 16α-hydroxyl group itself is significant, as substitutions at the C16 position are known to reduce or eliminate unwanted mineralocorticoid (salt-retaining) activity. msdvetmanual.comresearchgate.net The combination of the 16α- and 17α-hydroxyls allows for the formation of cyclic acetals, which, as seen with budesonide, can dramatically increase GR binding affinity and local anti-inflammatory potency. nih.gov The stereochemistry of these acetal substituents is crucial; for example, the (22R)-epimer of budesonide is significantly more active than the (22S)-epimer. nih.gov

Fluorination: As previously discussed, 9α-fluorination is a potent enhancer of glucocorticoid activity. msdvetmanual.comresearchgate.net However, its impact on receptor binding can be modulated by other substituents on the steroid nucleus. nih.gov

Metabolites: The metabolic transformation of active derivatives often leads to compounds with greatly reduced activity. For example, 16α-Hydroxyprednisolone, a primary metabolite of budesonide, has a very low affinity for the glucocorticoid receptor, being only about 3% as potent as dexamethasone in competing for binding sites. nih.gov This rapid metabolism to a much less active compound contributes to the favorable systemic safety profile of locally acting steroids like budesonide.

The affinity for the glucocorticoid receptor in vitro has been shown to be closely correlated with topical anti-inflammatory activity in vivo, making receptor binding assays a valuable tool for screening new derivatives. nih.gov

A major goal in modern glucocorticoid research is the development of "dissociated" agents, or selective glucocorticoid receptor modulators (SEGRAMs), that can separate the desired anti-inflammatory effects from the undesirable metabolic side effects. nih.govrxlist.com The prevailing mechanistic theory for this dissociation involves the two primary modes of GR action: transrepression and transactivation. nih.govsemanticscholar.org

Transrepression: This process is believed to be responsible for the majority of the anti-inflammatory effects of glucocorticoids. nih.gov It involves the activated GR, often as a monomer, interfering with the function of pro-inflammatory transcription factors like nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This interference does not require the GR to bind directly to DNA. nih.govkarger.com

Transactivation: This mechanism is associated with many of the adverse side effects, such as osteoporosis and hyperglycemia. nih.govsemanticscholar.org It involves GR homodimers binding directly to specific DNA sequences known as glucocorticoid response elements (GREs), thereby activating the transcription of target genes. nih.govkarger.com

The development of novel analogues of 16α-Hydroxyprednisolone would likely focus on creating compounds that preferentially induce transrepression over transactivation. While many dissociated steroids have shown promise in in vitro assays, achieving this separation in vivo has proven challenging, as the distinction between the two mechanisms can become less clear across different tissues and physiological contexts. nih.govsemanticscholar.org Nevertheless, the pursuit of dissociated glucocorticoids remains a key strategy for designing safer anti-inflammatory therapies.

Future Research Directions and Applications of 16α Hydroxyprednisolone

Potential in Drug Discovery and Development of Novel Glucocorticoids

16α-Hydroxyprednisolone serves as a crucial building block in the synthesis of advanced corticosteroids, including budesonide (B1683875) and ciclesonide. axplora.comaksci.com Its chemical structure provides a versatile scaffold for the development of new glucocorticoid derivatives with potentially improved therapeutic profiles. Researchers are exploring modifications to the 16α-hydroxyprednisolone molecule to enhance anti-inflammatory activity and receptor binding affinity. uomustansiriyah.edu.iqnih.gov The synthesis of derivatives, such as D-Homo-16-alpha-hydroxyprednisolone, highlights the ongoing efforts to create novel compounds for treating central nervous system disorders and other inflammatory conditions.

Future drug discovery efforts will likely focus on creating derivatives that offer a better separation of glucocorticoid and mineralocorticoid effects, thereby reducing the side effects associated with long-term steroid therapy. Structure-activity relationship (SAR) studies will be instrumental in identifying the key molecular features that govern the biological activity of these new compounds.

Advancements in Biotransformation Technologies for Sustainable Production

The chemical synthesis of steroids can be complex, costly, and environmentally taxing. researchgate.net Consequently, there is a growing interest in "green" and sustainable manufacturing processes, with microbial biotransformation emerging as a promising alternative. researchgate.netbrynmawr.edumdpi.com Researchers have successfully demonstrated the biotechnological conversion of hydrocortisone (B1673445) and prednisolone (B192156) into 16α-hydroxyprednisolone using various microorganisms. mdpi.comnih.govresearchgate.netresearchgate.net

A notable example involves the coupling of Arthrobacter simplex and Streptomyces roseochromogenes. In this two-step process, A. simplex performs a 1,2-dehydrogenation of hydrocortisone to produce prednisolone, which is then hydroxylated at the 16α position by S. roseochromogenes to yield 16α-hydroxyprednisolone. mdpi.comnih.govresearchgate.net Studies have shown that a high conversion rate of hydrocortisone into 16α-hydroxyprednisolone can be achieved by optimizing reaction conditions such as pH and temperature. mdpi.comnih.gov Other microorganisms, including various fungi and bacteria, have also been investigated for their ability to perform specific hydroxylation and dehydrogenation reactions on steroid molecules. tandfonline.comscialert.netpdeaamcollege.edu.inresearchfloor.org

Table 1: Microbial Biotransformation for 16α-Hydroxyprednisolone Production

Microorganism(s)SubstrateKey Reaction(s)Product
Arthrobacter simplex & Streptomyces roseochromogenesHydrocortisone1,2-dehydrogenation & 16α-hydroxylation16α-Hydroxyprednisolone
Streptomyces roseochromogenesPrednisolone16α-hydroxylation16α-Hydroxyprednisolone
Various Fungi (e.g., Penicillium, Aspergillus)PrednisoloneHydroxylationVarious hydroxylated derivatives
Klebsiella sp.PrednisoloneTransformationHydroxylated products

Refinement of Analytical Methodologies for Enhanced Sensitivity and Specificity

Accurate quantification of 16α-hydroxyprednisolone in biological matrices is crucial for pharmacokinetic studies and clinical monitoring. The development of highly sensitive and specific analytical methods is therefore an active area of research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for this purpose. nih.govnih.govresearchgate.net

Researchers have developed and validated LC-MS/MS methods for the simultaneous quantification of 16α-hydroxyprednisolone along with its parent drug, budesonide, and other metabolites like 6β-hydroxybudesonide in human and canine plasma. nih.govnih.govresearchgate.net These methods offer low limits of quantification, typically in the sub-ng/mL range, and require small sample volumes, making them suitable for clinical and veterinary pharmacokinetic studies. nih.govnih.govresearchgate.net The use of techniques like solid-phase extraction for sample preparation and positive or negative electrospray ionization enhances the robustness and reliability of these assays. nih.govnih.gov

Future advancements will likely involve the development of even more sensitive assays, potentially utilizing high-resolution mass spectrometry, to further probe the low-level presence of 16α-hydroxyprednisolone and its metabolites. Additionally, the development of dried blood spot (DBS) methods could simplify sample collection and storage, facilitating larger clinical trials and remote monitoring.

Deeper Elucidation of Metabolic Pathways and Their Clinical Implications

16α-Hydroxyprednisolone is a known metabolite of the glucocorticoid budesonide. hmdb.caabmole.commedchemexpress.com Its formation is catalyzed by cytochrome P450 3A (CYP3A) enzymes in the liver. abmole.commedchemexpress.com Understanding the metabolic pathways of 16α-hydroxyprednisolone is essential for predicting drug-drug interactions and individual variations in drug response.

Future research should aim to fully characterize the enzymes involved in the further metabolism of 16α-hydroxyprednisolone and identify its subsequent metabolites. This knowledge will be critical for developing more accurate pharmacokinetic models and for understanding the potential clinical implications of altered metabolism due to genetic polymorphisms in metabolizing enzymes or co-administration of other drugs that inhibit or induce these enzymes.

Investigation of 16α-Hydroxyprednisolone's Intrinsic Biological Activity Beyond its Metabolite Role

While primarily considered a metabolite, the intrinsic biological activity of 16α-hydroxyprednisolone warrants further investigation. Studies have shown that its affinity for the glucocorticoid receptor is significantly lower than that of parent compounds like dexamethasone (B1670325). nih.gov For instance, one study reported that 16α-hydroxyprednisolone had only 3% of the binding affinity of dexamethasone for the glucocorticoid receptor. nih.gov

This weak activity is a key feature of its role as a metabolite of "antedrugs" like budesonide, where rapid metabolism to a less active compound is a desirable trait to minimize systemic side effects. However, a more thorough investigation into its potential, albeit weak, anti-inflammatory or other pharmacological effects is still needed.

Future studies could employ modern in vitro and in vivo models to comprehensively assess the biological activity profile of 16α-hydroxyprednisolone. This includes evaluating its effects on various inflammatory pathways, its potential for transactivation and transrepression of genes, and its interaction with other steroid receptors. Such research will provide a more complete picture of the pharmacological role of this compound, beyond its function as a metabolic byproduct.

Q & A

Basic Research Questions

Q. What are the validated analytical methods for identifying and quantifying 16α-Hydroxyprednisolone in biological matrices?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection or tandem mass spectrometry (LC-MS/MS) is recommended. Use a C18 reverse-phase column with a mobile phase of acetonitrile/water (gradient elution) for optimal separation. Calibration curves should be validated for linearity (R² > 0.99) across physiologically relevant concentrations (1–1000 ng/mL). Include internal standards like deuterated analogs to correct for matrix effects .
  • Critical Parameters : Ensure sample stability by storing at -80°C in DMSO (10 mM stock) and avoiding freeze-thaw cycles beyond three repetitions .

Q. What enzymatic pathways govern the metabolism of 16α-Hydroxyprednisolone?

  • Key Enzymes : Cytochrome P450 3A (CYP3A) isoforms are primarily responsible for its oxidative metabolism, as demonstrated in human liver microsome assays. Co-incubation with CYP3A inhibitors (e.g., ketoconazole) reduces metabolite formation by >80% .
  • Experimental Design : Use recombinant CYP enzymes in vitro to confirm isoform-specific activity. Monitor metabolites via LC-MS and compare kinetic parameters (Km, Vmax) across isoforms .

Q. How does the stereochemistry of 16α-Hydroxyprednisolone influence its glucocorticoid receptor (GR) binding affinity?

  • Methodology : Radioligand displacement assays with [³H]-dexamethasone as a tracer. Calculate IC50 values using GR-transfected HEK293 cells. The 16α-hydroxyl group reduces GR binding by ~30% compared to prednisolone due to steric hindrance .

Advanced Research Questions

Q. How can researchers optimize the synthesis of 16α-Hydroxyprednisolone to achieve high stereoselectivity?

  • Synthetic Routes : A patented method (EP2023) uses microbial biotransformation of budesonide with Rhizopus arrhizus to yield 16α-Hydroxyprednisolone with >95% enantiomeric excess. Key steps include pH-controlled fermentation (pH 6.5–7.0) and purification via silica gel chromatography .
  • Challenges : Competing 16β-hydroxylation pathways may occur; optimize substrate concentration (<1 mM) and incubation time (48–72 hrs) to minimize byproducts .

Q. How should contradictions in pharmacokinetic (PK) data across preclinical studies be resolved?

  • Analysis Framework :

  • Variable Identification : Compare interspecies differences in CYP3A expression, administration routes (oral vs. intravenous), and formulation excipients.
  • Statistical Reconciliation : Apply mixed-effects modeling to account for covariates like body weight and metabolic enzyme polymorphisms .
    • Case Study : Rodent studies show 2-fold higher clearance rates than primates due to CYP3A4/5 activity differences. Use allometric scaling with correction factors for human PK predictions .

Q. What strategies validate the specificity of 16α-Hydroxyprednisolone antibodies in immunoassays?

  • Validation Protocol :

Cross-Reactivity Testing : Screen against structurally related steroids (e.g., prednisolone, cortisol) at 10× physiological concentrations. Acceptable cross-reactivity is <5%.

Spike-and-Recovery : Add known quantities to serum/plasma; recovery rates should be 85–115%.

Parallelism : Compare dose-response curves in diluted vs. undiluted samples .

Q. How can computational modeling predict the anti-inflammatory efficacy of 16α-Hydroxyprednisolone derivatives?

  • Approach :

  • Molecular Dynamics (MD) Simulations : Model GR-ligand binding pockets to assess hydrogen bonding and hydrophobic interactions.
  • QSAR Analysis : Correlate substituent effects (e.g., 17α-alkyl groups) with transcriptional repression of NF-κB in macrophage assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.